硝酸バリウム

概要

説明

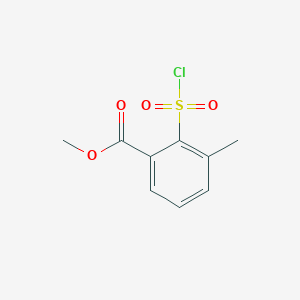

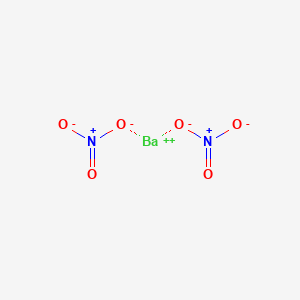

Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂. It is a white crystalline solid that is soluble in water and burns with a green flame. Barium nitrate is commonly used in pyrotechnics, such as fireworks and flares, due to its oxidizing properties and ability to produce vibrant green colors when burned .

Synthetic Routes and Reaction Conditions:

Reaction with Barium Carbonate:

Reaction with Barium Hydroxide:

Reaction with Barium Sulfide:

Industrial Production Methods:

- The industrial production of barium nitrate typically involves dissolving barium carbonate in nitric acid, allowing any iron impurities to precipitate, followed by filtration, evaporation, and crystallization .

Types of Reactions:

Reaction with Sulfates:

Common Reagents and Conditions:

- Common reagents include nitric acid, barium carbonate, barium hydroxide, and barium sulfide.

- Reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products Formed:

- Major products include barium oxide, nitrogen dioxide, oxygen, and barium sulfate.

Chemistry:

- Barium nitrate is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds .

Biology and Medicine:

- While not commonly used directly in biological or medical applications due to its toxicity, barium nitrate can be used in research to study the effects of barium ions on biological systems.

Industry:

- Barium nitrate is widely used in the pyrotechnics industry for producing green flames in fireworks and flares .

- It is also used in the manufacture of special glasses and ceramics .

Oxidizing Properties:

- Barium nitrate acts as an oxidizing agent, facilitating the combustion of other materials by providing oxygen. This property is particularly useful in pyrotechnics and explosives .

Molecular Targets and Pathways:

- The primary molecular target of barium nitrate is the nitrate ion, which undergoes reduction during combustion reactions, releasing oxygen and facilitating the oxidation of other materials.

科学的研究の応用

医療画像診断

硝酸バリウムは、特にバリウム浣腸X線検査における医療画像診断に使用されます。これらの検査は、消化器系の異常を診断するために不可欠です。 さらに、バリウムを含浸した食品材料は、特に頭頸部癌患者の嚥下機能評価に使用されます .

ガラス製造

特殊ガラスの製造において、硝酸バリウムは重要な役割を果たします。 硝酸バリウムは、光学的透明性や電界に対する耐性などのガラスの特定の特性を向上させるために、ガラス製造プロセスに組み込まれます .

花火と火工品

硝酸バリウムは、特に緑色の炎を作り出すために、火工品の一般的な成分です。 硝酸バリウムは、鮮やかな色と効果を生み出す能力のために、花火での使用が広く普及しています .

防衛用途

この化合物は、防衛関連の用途で重要な使用が見られます。 具体的な詳細は多くの場合機密情報ですが、硝酸バリウムのこの分野における役割は、その反応性と、さまざまな推進剤やその他の軍事グレードの材料における使用に関連付けられています .

酸化バリウムの前駆体

硝酸バリウムは、電子機器やセラミックスなど、さまざまな産業および研究用途を持つ化合物である酸化バリウムを製造するための前駆体材料として機能します .

ナノ粒子合成

ナノテクノロジーの分野では、硝酸バリウムは、誘電特性により電子機器で用途があるBaTiO3ナノ粒子の合成のための出発物質として使用されます。 ゾルゲル法や共沈法などのさまざまな方法は、合成プロセスで硝酸バリウムを使用します .

核廃棄物管理

硝酸バリウムの溶解特性は、特に、運転後清掃プロセス中に高レベルの貯蔵タンクから除去する必要があるセラフィールドなどのサイトで、核廃棄物管理に関連しています .

作用機序

Target of Action

Barium nitrate, an inorganic compound with the chemical formula Ba(NO₃)₂, is primarily used in pyrotechnics due to its ability to burn with a green flame . It doesn’t have a recognized biological role in humans . It is essential for some organisms’ proper growth .

Mode of Action

Barium nitrate is an oxidizer that decomposes to barium oxide when heated . This decomposition process is a key part of its mode of action. In pyrotechnics, the heat of the fire causes the barium nitrate to decompose, releasing energy in the form of light . This light is what we see as the green flame in fireworks .

Biochemical Pathways

Barium nitrate doesn’t participate in any known biochemical pathways in the human body . Its primary interaction is with fire, where it acts as an oxidizer . It’s worth noting that barium nitrate can react with sulfate or sulfuric acid to produce barium sulfate , a reaction that could potentially occur in the environment or industrial settings.

Pharmacokinetics

It’s known that like all soluble barium compounds, barium nitrate is toxic by ingestion or inhalation . In the event of poisoning, solutions of sulfate salts such as Epsom salts or sodium sulfate may be given as first aid, as they precipitate the barium as the insoluble (and non-toxic) barium sulfate .

Action Environment

The action of barium nitrate is influenced by environmental factors such as heat and the presence of other chemicals. For example, the green flame produced by barium nitrate is only visible when the compound is heated, such as in a firework . Additionally, the presence of sulfate or sulfuric acid can cause barium nitrate to react and form barium sulfate . Environmental exposure to barium is raising a growing public awareness as it can lead to different health conditions .

Safety and Hazards

Inhalation or contact with eyes or skin causes irritation . Ingestion causes excessive salivation, vomiting, colic, diarrhea, convulsive tremors, slow pulse, elevated blood pressure . Hemorrhages may occur in the stomach, intestines, and kidneys . Muscular paralysis may follow . It is recommended to prevent skin and eye contact, avoid dust formation, and not to breathe in dust, vapor, mist, or gas .

将来の方向性

生化学分析

Biochemical Properties

Barium nitrate plays a role in biochemical reactions primarily as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules, often leading to oxidative stress. For instance, barium nitrate can interact with catalase, an enzyme that helps decompose hydrogen peroxide into water and oxygen. The interaction between barium nitrate and catalase can inhibit the enzyme’s activity, leading to an accumulation of hydrogen peroxide and subsequent oxidative damage to cells . Additionally, barium nitrate can interact with proteins containing thiol groups, leading to the oxidation of these groups and the formation of disulfide bonds, which can alter protein structure and function .

Cellular Effects

Barium nitrate has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, barium nitrate can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes involved in cell proliferation . Additionally, barium nitrate can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of barium nitrate involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress. Barium nitrate can undergo redox reactions, leading to the production of ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals . These ROS can interact with various biomolecules, including lipids, proteins, and nucleic acids, causing oxidative damage. For example, ROS generated by barium nitrate can oxidize membrane lipids, leading to lipid peroxidation and membrane damage . Additionally, ROS can oxidize proteins, leading to the formation of carbonyl groups and the loss of protein function . Furthermore, ROS can cause DNA damage, leading to mutations and genomic instability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium nitrate can change over time due to its stability, degradation, and long-term effects on cellular function. Barium nitrate is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . The degradation of barium nitrate can lead to the formation of barium oxide and nitrogen dioxide, which can further contribute to oxidative stress . Long-term exposure to barium nitrate in in vitro or in vivo studies has been shown to result in chronic oxidative stress, leading to cellular senescence, apoptosis, or necrosis .

Dosage Effects in Animal Models

The effects of barium nitrate vary with different dosages in animal models. At low doses, barium nitrate can induce mild oxidative stress and transient changes in cellular function . At high doses, barium nitrate can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed in studies, where a certain dose of barium nitrate is required to elicit a significant biological response . Additionally, toxic or adverse effects at high doses include gastrointestinal distress, respiratory distress, and cardiovascular effects .

Metabolic Pathways

Barium nitrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. For example, barium nitrate can inhibit the activity of key metabolic enzymes such as cytochrome c oxidase, leading to a decrease in ATP production and an increase in ROS levels . Additionally, barium nitrate can affect metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and glycolysis . These changes in metabolic pathways can have significant effects on cellular energy production and overall cellular function .

Transport and Distribution

Barium nitrate is transported and distributed within cells and tissues through various mechanisms. It can enter cells through ion channels or transporters and accumulate in specific cellular compartments . For example, barium nitrate can be taken up by cells through calcium channels, leading to an increase in intracellular calcium levels . This increase in calcium levels can further contribute to oxidative stress and cellular damage . Additionally, barium nitrate can bind to proteins and other biomolecules, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of barium nitrate can influence its activity and function. Barium nitrate can be localized to specific cellular compartments such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . For example, barium nitrate can inhibit the activity of mitochondrial enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS levels . Additionally, barium nitrate can be targeted to specific organelles through post-translational modifications or targeting signals, affecting its distribution and function within cells .

類似化合物との比較

Barium Chlorate (Ba(ClO₃)₂): Another oxidizing agent used in pyrotechnics, producing a green flame similar to barium nitrate.

Barium Peroxide (BaO₂): Used as an oxidizer in pyrotechnics and as a bleaching agent.

Barium Sulfate (BaSO₄): Unlike barium nitrate, barium sulfate is insoluble in water and is used as a radiocontrast agent in medical imaging.

Uniqueness of Barium Nitrate:

- Barium nitrate is unique in its ability to produce vibrant green flames, making it highly valuable in the pyrotechnics industry. Its oxidizing properties also make it a key component in various explosive formulations .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Barium nitrate can be achieved through a reaction between barium carbonate or barium hydroxide and nitric acid.", "Starting Materials": [ "Barium carbonate or barium hydroxide", "Nitric acid" ], "Reaction": [ "Add the desired amount of barium carbonate or barium hydroxide to a reaction vessel.", "Slowly add nitric acid to the reaction vessel while stirring continuously.", "Heat the reaction mixture to a temperature of 60-70°C and continue stirring for several hours.", "Filter the resulting solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness to obtain Barium nitrate as a white crystalline solid." ] } | |

CAS番号 |

10022-31-8 |

分子式 |

BaHNO3 |

分子量 |

200.34 g/mol |

IUPAC名 |

barium(2+);dinitrate |

InChI |

InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChIキー |

APLQTTYBCHJFIJ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2] |

正規SMILES |

[N+](=O)(O)[O-].[Ba] |

沸点 |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White cubic crystals Lustrous white crystals Crystals or crystalline powde |

密度 |

3.24 at 73.4 °F (USCG, 1999) 3.24 g/cu cm 3.24 g/cm³ 3.24 |

melting_point |

1098 °F (USCG, 1999) 590 °C 1094°F |

| 10022-31-8 | |

物理的記述 |

Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER. White, odorless solid. |

ピクトグラム |

Oxidizer; Acute Toxic; Irritant |

溶解性 |

9 % (NIOSH, 2016) 10.3 g/100 g water at 25 °C Slightly soluble in ethanol and acetone Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C Solubility in water, g/100ml at 20 °C: 8.7 (moderate) 9% |

同義語 |

arium nitrate barium nitrate, monohydrate |

蒸気圧 |

Low (NIOSH, 2016) Low |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)

![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)